molecular formula C9H16O2 B098596 1-(3,3-Dimethyloxiran-2-yl)pentan-1-one CAS No. 17257-83-9

1-(3,3-Dimethyloxiran-2-yl)pentan-1-one

Cat. No.: B098596
CAS No.: 17257-83-9
M. Wt: 156.22 g/mol
InChI Key: BEADYNJAOBLNBH-UHFFFAOYSA-N
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Description

Flomoxef (sodium) is a synthetic oxacephem antibiotic developed by Shionogi & Co. in Japan. It belongs to the cephalosporin class of antibiotics and is known for its broad-spectrum antibacterial activity. Flomoxef (sodium) is particularly effective against Gram-positive and Gram-negative bacteria, including those producing extended-spectrum beta-lactamases (ESBLs). It is commonly used for treating various infections, such as respiratory tract infections, urinary tract infections, and postoperative infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Flomoxef (sodium) involves several steps. One common method includes the following steps:

    Synthesis of Flomoxef Acid: The synthesis begins with the preparation of Flomoxef acid, which involves the reaction of a cephalosporin intermediate with a difluoromethylthioacetyl group.

    Conversion to Flomoxef (sodium): The Flomoxef acid is then converted to its sodium salt form by reacting it with a sodium bicarbonate solution at a temperature of 0-10°C until the pH reaches 4.2-5.2. .

Industrial Production Methods

Industrial production of Flomoxef (sodium) typically involves large-scale synthesis using the above-mentioned methods. The process is optimized to ensure high yield and purity, meeting the standards set by pharmacopoeias such as the Japanese Pharmacopoeia JP16 .

Chemical Reactions Analysis

Types of Reactions

Flomoxef (sodium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Flomoxef (sodium), which may have different pharmacological properties .

Mechanism of Action

Flomoxef (sodium) exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Flomoxef (sodium)

Flomoxef (sodium) is unique due to its high stability against beta-lactamases, including ESBLs, and its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its unique chemical structure, with an oxygen atom replacing the sulfur atom in the cephalosporin core, contributes to its distinct pharmacological properties .

Properties

CAS No.

17257-83-9

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

1-(3,3-dimethyloxiran-2-yl)pentan-1-one

InChI

InChI=1S/C9H16O2/c1-4-5-6-7(10)8-9(2,3)11-8/h8H,4-6H2,1-3H3

InChI Key

BEADYNJAOBLNBH-UHFFFAOYSA-N

SMILES

CCCCC(=O)C1C(O1)(C)C

Canonical SMILES

CCCCC(=O)C1C(O1)(C)C

Synonyms

1-(3,3-Dimethyloxiranyl)-1-pentanone

Origin of Product

United States

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